molecular formula C15H12O2S B14901599 Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone

Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone

Cat. No.: B14901599
M. Wt: 256.3 g/mol
InChI Key: RBVRLMCFCZRWPQ-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone is a heterocyclic compound that combines a benzofuran ring with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(5-ethylthiophen-2-yl)methanone typically involves the formation of the benzofuran and thiophene rings followed by their coupling. One common method is the microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-2-yl(5-ethylthiophen-2-yl)carboxylic acid, while substitution reactions can yield various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone is unique due to the presence of both benzofuran and thiophene rings, which can confer distinct biological and chemical properties. The combination of these two heterocyclic systems can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

1-benzofuran-2-yl-(5-ethylthiophen-2-yl)methanone

InChI

InChI=1S/C15H12O2S/c1-2-11-7-8-14(18-11)15(16)13-9-10-5-3-4-6-12(10)17-13/h3-9H,2H2,1H3

InChI Key

RBVRLMCFCZRWPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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